An In-depth Technical Guide to 4-Iodo-5-methoxy-2-nitroaniline: Suppliers and Commercial Availability
An In-depth Technical Guide to 4-Iodo-5-methoxy-2-nitroaniline: Suppliers and Commercial Availability
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Substituted anilines, particularly those bearing nitro and halo functionalities, are of significant interest due to their versatile reactivity and prevalence in pharmacologically active molecules. This guide provides a comprehensive technical overview of 4-Iodo-5-methoxy-2-nitroaniline, a compound with potential applications in medicinal chemistry.
Given the limited direct commercial availability of 4-Iodo-5-methoxy-2-nitroaniline, this guide will also focus on its close structural isomer, 4-Iodo-2-methoxy-5-nitroaniline (CAS 2090499-57-1) , which is more readily accessible. Furthermore, we will draw parallels with the well-studied, non-iodinated parent compound, 4-Methoxy-2-nitroaniline (CAS 96-96-8) , to provide a foundational understanding of the synthesis, characterization, and potential applications of this class of compounds. The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, making such iodo-anilines valuable intermediates in the construction of complex molecular architectures.
Commercial Availability and Sourcing
Direct sourcing of 4-Iodo-5-methoxy-2-nitroaniline is challenging, with few suppliers listing it as a stock item. However, its isomer, 4-Iodo-2-methoxy-5-nitroaniline, is available from several chemical suppliers specializing in research and development compounds. The non-iodinated precursor, 4-Methoxy-2-nitroaniline, is widely available from numerous manufacturers and suppliers, reflecting its established role in the synthesis of pharmaceuticals like Omeprazole and Primaquine.[1]
Below is a summary of suppliers for the commercially available isomer and related compounds. Researchers are advised to contact these suppliers directly for current stock, purity, and pricing information.
| Compound | CAS Number | Supplier Examples | Notes |
| 4-Iodo-2-methoxy-5-nitroaniline | 2090499-57-1 | BLD Pharm | Purity and specifications available upon request.[2] |
| 4-Methoxy-2-nitroaniline | 96-96-8 | Punagri, Thermo Scientific Chemicals, Jay Finechem | Widely available in various purities and quantities.[1][3] |
| 2-Iodo-4-nitroaniline | 6286-26-6 | Sigma-Aldrich | An example of a related commercially available iodinated nitroaniline. |
| 4-Nitroaniline | 100-01-6 | Carl ROTH, Muby Chemicals, TNJ Chemical | A common starting material for more complex aniline derivatives.[4][5][6] |
Synthesis and Chemical Properties
The synthesis of substituted nitroanilines typically involves a multi-step process, often starting from a more readily available aniline or anisole derivative. The introduction of the iodo group can be achieved through electrophilic iodination.
A plausible synthetic route to the target compound, 4-Iodo-5-methoxy-2-nitroaniline , would likely involve the iodination of 3-methoxy-2-nitroaniline. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regioselectivity.
The synthesis of the non-iodinated analogue, 4-Methoxy-2-nitroaniline , is well-established and typically proceeds through the following three steps:
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Acetylation of p-anisidine to protect the amino group.
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Nitration of the resulting 4-methoxyacetanilide.
-
Hydrolysis of the acetyl group to yield the final product.[7]
A similar strategy could be employed for the synthesis of the target iodo-aniline, with an additional iodination step.
Diagram of a General Synthetic Workflow
Caption: Generalized workflow for the synthesis and purification of a substituted iodo-nitroaniline.
Physicochemical Properties
| Property | 4-Iodo-2-methoxy-5-nitroaniline | 4-Methoxy-2-nitroaniline |
| Molecular Formula | C₇H₇IN₂O₃ | C₇H₈N₂O₃ |
| Molecular Weight | 294.05 g/mol [2] | 168.15 g/mol [8] |
| CAS Number | 2090499-57-1[2] | 96-96-8[8] |
| Appearance | - | Orange to red crystalline solid[8] |
| Melting Point | - | 121.5 - 127.5 °C[8] |
Experimental Protocols
1. General Protocol for Aromatic Iodination
This protocol is a general guideline for the iodination of an activated aromatic ring and should be optimized for the specific substrate.
-
Materials:
-
Activated aromatic substrate (e.g., a methoxy-nitroaniline derivative)
-
Iodinating reagent (e.g., N-Iodosuccinimide (NIS) or I₂ with an oxidizing agent)
-
Solvent (e.g., Acetonitrile, Acetic Acid)
-
Acid catalyst (e.g., Trifluoroacetic acid, if required)
-
-
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the iodinating reagent portion-wise to the stirred solution. If using I₂ with an oxidant like nitric acid, add the oxidant dropwise.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Characterization Protocol
-
Melting Point Determination: The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the structure of the synthesized molecule and the regiochemistry of the substituents.
-
3. Handling and Safety Precautions
Nitroaniline derivatives should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.
-
Toxicity: Nitroanilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Applications in Research and Drug Development
Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of biologically active compounds. The nitro group can be readily reduced to an amino group, providing a point for further functionalization. The methoxy group can influence the electronic properties and metabolic stability of a molecule.
The iodine atom in 4-Iodo-5-methoxy-2-nitroaniline and its isomers is particularly significant for drug discovery. It serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.
The strategic placement of iodo, methoxy, and nitro groups on an aniline ring creates a scaffold with multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.
Diagram of the Chemical Structure
Caption: Structures of the target compound and its commercially available isomer.
References
-
Carl ROTH. 4-Nitroaniline, 1 kg, CAS No. 100-01-6. [Link]
-
Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
Sources
- 1. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 2. 2090499-57-1|4-IODO-2-METHOXY-5-NITROANILINE|BLD Pharm [bldpharm.com]
- 3. 4-Methoxy-2-nitroaniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Nitroaniline, 1 kg, CAS No. 100-01-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. P-Nitroaniline or 4-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 6. tnjchem.com [tnjchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. babafaridgroup.edu.in [babafaridgroup.edu.in]
